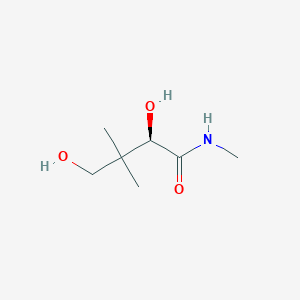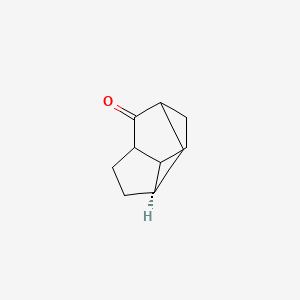
(3aR)-Octahydro-1H-1,5-methanoinden-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3aR)-Octahydro-1H-1,5-methanoinden-8-one is a chemical compound with a unique structure that includes a bicyclic framework. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. Its structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR)-Octahydro-1H-1,5-methanoinden-8-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the hydrogenation of a precursor compound under specific conditions to achieve the desired stereochemistry. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors where the precursor compounds are subjected to hydrogenation in the presence of catalysts. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(3aR)-Octahydro-1H-1,5-methanoinden-8-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
(3aR)-Octahydro-1H-1,5-methanoinden-8-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of (3aR)-Octahydro-1H-1,5-methanoinden-8-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved often include binding to active sites or allosteric sites, leading to changes in the activity of the target molecule.
Comparison with Similar Compounds
Similar Compounds
(3aR,4S,6aS)-4-methoxy-tetrahydro-furo[3,4-b]furan-2-one: This compound shares a similar bicyclic structure but differs in functional groups and stereochemistry.
(3R,3aS,6aR)-hexahydro-furo[2,3-b]furan-3-ol: Another compound with a similar framework but different functional groups and applications.
Uniqueness
(3aR)-Octahydro-1H-1,5-methanoinden-8-one is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
87507-62-8 |
|---|---|
Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
(6R)-tricyclo[4.3.1.03,7]decan-2-one |
InChI |
InChI=1S/C10H14O/c11-10-7-2-3-8-6(5-7)1-4-9(8)10/h6-9H,1-5H2/t6-,7?,8?,9?/m1/s1 |
InChI Key |
HOAQFJFDQZOSQC-LJSVPSOQSA-N |
Isomeric SMILES |
C1CC2C3[C@H]1CC(C2=O)CC3 |
Canonical SMILES |
C1CC2C3C1CC(C2=O)CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,7,9-Trimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]azepine-5,8-dione](/img/structure/B14395386.png)
![1-[Bis(trimethylsilyl)phosphanyl]-2-chloro-3-(trimethylsilyl)triphosphirane](/img/structure/B14395393.png)

![N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-N-(2-phenoxyethyl)glycine](/img/structure/B14395415.png)

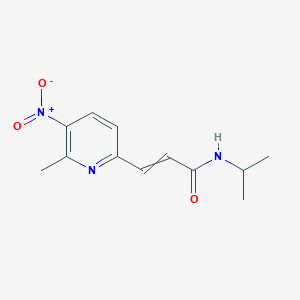
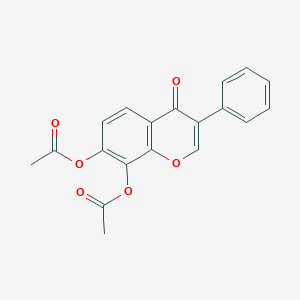

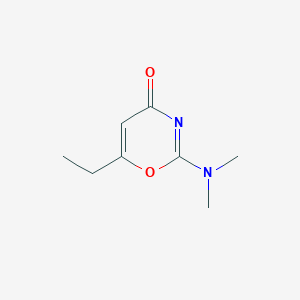


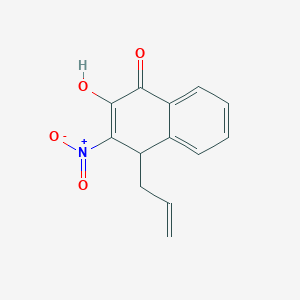
![N'-(4-{1-[Benzyl(methyl)amino]ethyl}phenyl)-N,N-dimethylurea](/img/structure/B14395477.png)
